molecular formula C22H30N4O2 B11798350 tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11798350
M. Wt: 382.5 g/mol
InChI Key: RPRXRLUSMBHWQH-UHFFFAOYSA-N
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Description

tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development .

Industry

In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it suitable for the synthesis of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

tert-butyl 4-[5-[amino(phenyl)methyl]-3-methylpyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H30N4O2/c1-16-14-18(19(23)17-8-6-5-7-9-17)15-24-20(16)25-10-12-26(13-11-25)21(27)28-22(2,3)4/h5-9,14-15,19H,10-13,23H2,1-4H3

InChI Key

RPRXRLUSMBHWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C3=CC=CC=C3)N

Origin of Product

United States

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